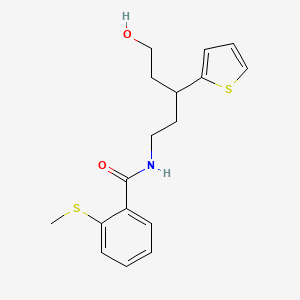

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

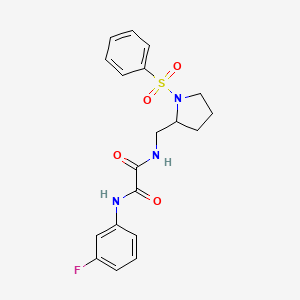

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide, also known as AMT, is a psychoactive drug that belongs to the tryptamine class. It is a potent hallucinogen and has been used for recreational purposes. However, it has also been studied for its potential therapeutic applications.

科学的研究の応用

Synthesis and Biological Evaluation

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide is part of a broader class of compounds that have been synthesized and evaluated for their biological activities. For example, a novel series of derivatives, including thiophene substituted compounds, were designed, synthesized, and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds have shown inhibitory activity against enzymes with low IC50 values, and among them, thiophene substituted derivatives exhibited significant antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, potently inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009).

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been described, showcasing a methodology to produce N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. This chemoselective approach highlights the versatile use of these compounds in synthetic chemistry, providing a pathway to synthesize biologically active molecules (Singh et al., 2017).

Antioxidant Activity

Benzothiazole derivatives, including those with thiourea groups, have been designed and synthesized, demonstrating the ability to inactivate reactive chemical species through their antioxidant activity. Specifically, these compounds have shown promising results in scavenging free radicals, highlighting their potential in combating oxidative stress related to various diseases (Cabrera-Pérez et al., 2016).

Antifungal Potential

The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has been explored as potential antifungal agents. These compounds were prepared by reacting 5-(bromoacetyl) salicylamide with various thioureas and thioalkylamides, showcasing their potential in addressing fungal infections (Narayana et al., 2004).

Antimicrobial Activity

A study on acylthioureas, including N-(aryl-carbamothioyl)benzamides, investigated their interaction with bacterial cells, revealing significant antimicrobial activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These results demonstrate the potential of these compounds for further development into novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

特性

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c1-21-16-6-3-2-5-14(16)17(20)18-10-8-13(9-11-19)15-7-4-12-22-15/h2-7,12-13,19H,8-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEOACQWIBPSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

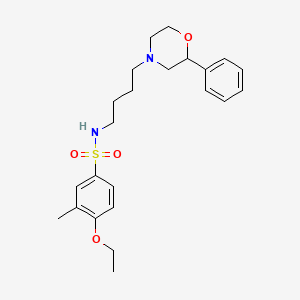

![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)

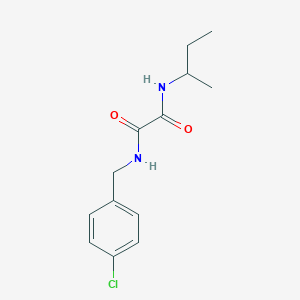

![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide](/img/structure/B2583791.png)

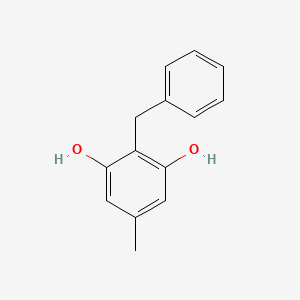

![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2583801.png)

![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)